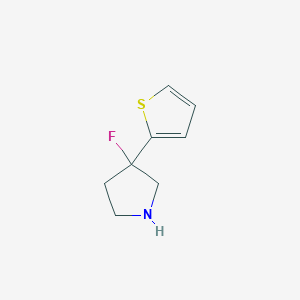

3-Fluoro-3-(tiofen-2-il)pirrolidina

Descripción general

Descripción

“3-Fluoro-3-(thiophen-2-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound can be used as a building block for the preparation of various derivatives .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Similarly, thiophene derivatives can be synthesized through heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of “3-Fluoro-3-(thiophen-2-yl)pyrrolidine” is characterized by a pyrrolidine ring and a thiophen ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring, on the other hand, exhibits a variety of properties and applications .Aplicaciones Científicas De Investigación

Química Medicinal: Propiedades Anticancerígenas

3-Fluoro-3-(tiofen-2-il)pirrolidina: los derivados se han estudiado por sus posibles propiedades anticancerígenas . Se sabe que el grupo tiofeno interactúa con varios objetivos biológicos, y su incorporación a las estructuras de pirrolidina podría conducir al desarrollo de nuevos agentes anticancerígenos. La investigación está en curso para determinar la eficacia y seguridad de estos compuestos en la terapia del cáncer.

Ciencia de Materiales: Semiconductores Orgánicos

Los derivados del tiofeno juegan un papel importante en el avance de los semiconductores orgánicos . Las propiedades electrónicas del tiofeno lo convierten en un excelente candidato para su uso en transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). La adición de la estructura de this compound podría mejorar el rendimiento de estos materiales.

Inhibición de la Corrosión

En la química industrial, los derivados del tiofeno se utilizan como inhibidores de la corrosión . Ayudan a proteger los metales de la corrosión, lo cual es crucial para mantener la integridad y longevidad de las estructuras y maquinarias metálicas. La aplicación específica de this compound en este campo podría explorarse más a fondo para desarrollar inhibidores de la corrosión más eficientes.

Farmacología: Efectos Antiinflamatorios y Analgésicos

Los derivados del tiofeno exhiben efectos antiinflamatorios y analgésicos . Se pueden utilizar para desarrollar nuevos medicamentos que ayudan a reducir la inflamación y el dolor. La estructura única de this compound podría ofrecer un nuevo enfoque para el tratamiento de afecciones asociadas con la inflamación y el dolor.

Actividad Antimicrobiana

La actividad antimicrobiana de los derivados del tiofeno los convierte en candidatos para desarrollar nuevos agentes antimicrobianos . El compuesto this compound podría formar parte de una nueva clase de antimicrobianos con aplicaciones potenciales en el tratamiento de infecciones bacterianas.

Neurofarmacología: Bloqueador de Canales de Sodio Dependientes de Voltaje

Se sabe que algunos derivados del tiofeno actúan como bloqueadores de los canales de sodio dependientes de voltaje . Esta propiedad es esencial en el desarrollo de fármacos para afecciones como la epilepsia. La this compound puede contribuir a la síntesis de nuevos agentes neurofarmacológicos.

Diodos Orgánicos Emisores de Luz (OLED)

Las moléculas a base de tiofeno se utilizan en la fabricación de OLED . Las propiedades únicas de this compound podrían conducir al desarrollo de OLED con una eficiencia y estabilidad de emisión de luz mejoradas.

Propiedades Antiateroscleróticas

La investigación ha indicado que los derivados del tiofeno pueden poseer propiedades antiateroscleróticas , lo que podría ser beneficioso en el tratamiento de enfermedades cardiovasculares. Los efectos específicos de this compound en este contexto siguen siendo un área interesante para futuras investigaciones.

Mecanismo De Acción

Pyrrolidines

are a class of organic compounds that contain a five-membered ring with nitrogen as one of the atoms . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .

Thiophenes

are a type of heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-3-(thiophen-2-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation . The interaction between 3-Fluoro-3-(thiophen-2-yl)pyrrolidine and DPP-IV involves binding to the enzyme’s active site, potentially inhibiting its activity and affecting downstream metabolic pathways.

Cellular Effects

The effects of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression profiles and metabolic flux . Additionally, 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can affect cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

At the molecular level, 3-Fluoro-3-(thiophen-2-yl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and thiophene groups contribute to its binding affinity and specificity for target enzymes and proteins. For example, the fluorine atom may form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, while the thiophene ring can engage in π-π stacking interactions with aromatic residues . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental context. In vitro and in vivo studies have indicated that prolonged exposure to 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .

Dosage Effects in Animal Models

The effects of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes . Threshold effects have been noted, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect and may instead lead to toxicity .

Metabolic Pathways

3-Fluoro-3-(thiophen-2-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, its distribution within tissues can affect its therapeutic potential and toxicity. Studies have shown that 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can accumulate in certain tissues, potentially leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can thus determine its specific biological effects and therapeutic potential.

Propiedades

IUPAC Name |

3-fluoro-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNS/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQAYVCOCUGNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

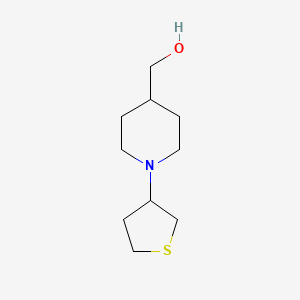

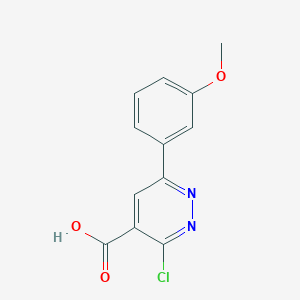

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)

![2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472291.png)

![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)